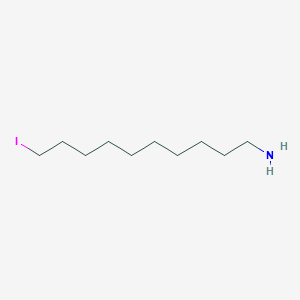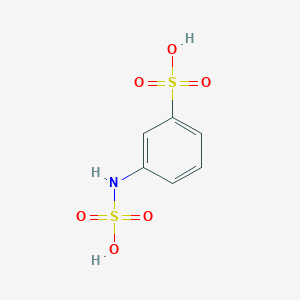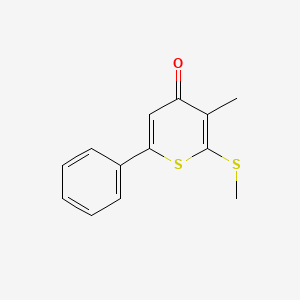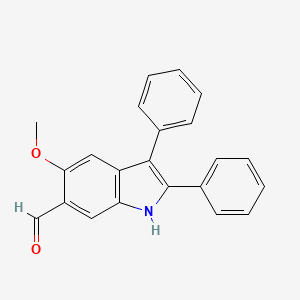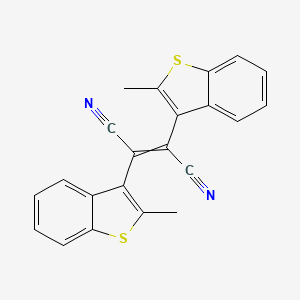
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride is a complex organophosphorus compound It is characterized by the presence of both phosphorus and sulfur atoms, along with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of phosphorus pentachloride with 2,2,2-trifluoroethanimidoyl chloride in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form phosphines or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. These reactions are often conducted at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. These reactions usually require low temperatures and an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted phosphorothioyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phosphines and phosphine oxides.
Applications De Recherche Scientifique
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride involves its interaction with nucleophilic sites on target molecules. The compound can form covalent bonds with these sites, leading to the inhibition of enzyme activity or alteration of molecular function. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl bromide
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl iodide
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl fluoride
Uniqueness
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride is unique due to its specific combination of phosphorus, sulfur, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications.
Propriétés
Numéro CAS |
116060-19-6 |
|---|---|
Formule moléculaire |
C2Cl3F3NPS |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
N-dichlorophosphinothioyl-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C2Cl3F3NPS/c3-1(2(6,7)8)9-10(4,5)11 |
Clé InChI |
WWIFSHKOJDSWJR-UHFFFAOYSA-N |
SMILES canonique |
C(=NP(=S)(Cl)Cl)(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


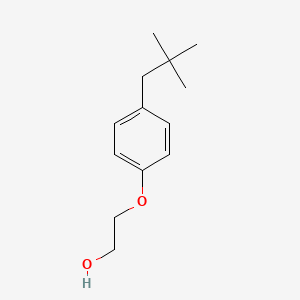
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)

![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
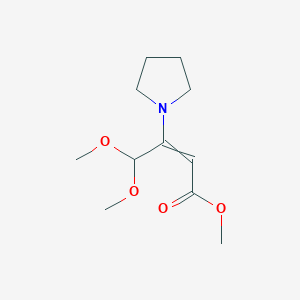
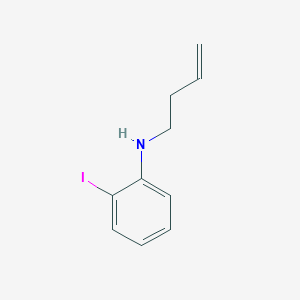
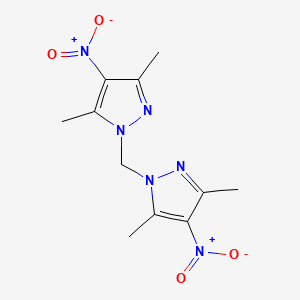
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
